Superior Cytokine Induction Potency: Romurtide vs. Parent Compound MDP
Romurtide demonstrates significantly higher potency compared to the parent compound muramyl dipeptide (MDP) in stimulating human monocytes to produce key cytokines IL-1, IL-6, and TNF [1]. A dose-response study revealed that Romurtide is far more potent, requiring a lower concentration to achieve a comparable or greater effect. Notably, while both compounds induce IL-1 and IL-6 to a similar maximum magnitude, Romurtide uniquely induces a greater magnitude of TNF production [1].
| Evidence Dimension | Cytokine induction potency and maximum response magnitude |
|---|---|
| Target Compound Data | Far more potent than MDP; induces a greater magnitude of TNF production. |
| Comparator Or Baseline | Muramyl dipeptide (MDP) |
| Quantified Difference | Potency difference described as 'far more potent'; TNF induction magnitude was 'greater' in Romurtide-stimulated cells. |
| Conditions | In vitro stimulation of human monocytes, dose-response and kinetics study. |
Why This Matters
For researchers focused on TNF-mediated pathways or requiring robust cytokine induction at lower concentrations, Romurtide is the demonstrably more effective and potent choice over MDP.
- [1] Suzuki, K., Torii, K., Hida, S., Hayashi, H., Hiyama, Y., Oomoto, Y., ... & Onozaki, K. (1994). Differences in interleukin 1 (IL-1), IL-6, tumor necrosis factor and IL-1 receptor antagonist production by human monocytes stimulated with muramyl dipeptide (MDP) and its stearoyl derivative, romurtide. International Journal of Immunopharmacology, 16(11), 929-936. View Source
